molecular formula C12H10F3N3O2 B2944609 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006471-27-7

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No. B2944609
M. Wt: 285.226
InChI Key: IFJBIRQVTXAGAU-UHFFFAOYSA-N
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Description

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid , also known by its chemical formula C8H6F3NO2 , is a compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves the introduction of a trifluoromethyl group onto a benzoic acid scaffold. While I don’t have specific synthetic details for this exact compound, it likely follows established methods for introducing trifluoromethyl substituents. Researchers may employ reagents such as trifluoromethyl iodide or trifluoromethyl bromide in the presence of suitable catalysts.



Molecular Structure Analysis

The molecular structure of 3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid reveals several key features:



  • A benzoic acid core (benzene ring with a carboxylic acid group).

  • An amino group (NH2) attached to the benzene ring.

  • A trifluoromethyl group (CF3) linked to the pyrazole ring.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including:



  • Acid-base reactions : The carboxylic acid group can donate or accept protons.

  • Substitution reactions : The amino group may undergo nucleophilic substitution.

  • Trifluoromethylation reactions : The trifluoromethyl group can react with nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : This compound likely exhibits a specific melting point, which can be experimentally determined.

  • Solubility : Investigating its solubility in various solvents is essential.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial.


Safety And Hazards


  • Toxicity : As with any chemical, safety precautions are necessary. Consult safety data sheets (SDS) for handling guidelines.

  • Combustibility : It falls under the combustible solids category.

  • Health Hazard : It is classified as Acute Tox. 4 (Oral) , meaning it poses a risk if ingested.


Future Directions

Researchers should explore the following:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Derivatives : Synthesize analogs to explore structure-activity relationships.

  • Crystallography : Determine its crystal structure for precise understanding.


Please note that while I’ve provided a comprehensive overview, detailed experimental results and specific papers would be necessary for an in-depth analysis. Always consult primary literature for rigorous scientific information12345.


properties

IUPAC Name

3-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5,16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJBIRQVTXAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

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